3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one
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Overview
Description
3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyridine ring attached to an imidazolidinone core with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The thioxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted imidazolidinones.
Scientific Research Applications
3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature an imidazolidinone core and are synthesized from similar starting materials.
Uniqueness: 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXQIYLIVAGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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